molecular formula C10H9N3O B2389022 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde CAS No. 134926-73-1

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B2389022
CAS No.: 134926-73-1
M. Wt: 187.202
InChI Key: MKHSSIQEGMRVGW-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (CAS 134926-73-1) is a high-value chemical scaffold in medicinal chemistry and drug discovery. The compound integrates a stable 1,2,3-triazole aromatic heterocycle, known for its significant dipole moment and hydrogen-bonding capacity, with a reactive aldehyde functional group . This combination makes it an exceptionally versatile building block for constructing diverse molecular libraries. The aldehyde group serves as a key handle for further synthetic elaboration, enabling nucleophilic addition and condensation reactions to create a wide range of derivatives, including carboxylic acids, amides, and Schiff bases . This compound has demonstrated significant relevance in antiproliferative research. It serves as a direct precursor in the synthesis of novel 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives, which have been evaluated as potential anticancer agents. Specific compounds derived from this scaffold have exhibited highly potent activity against nerve (C6) and human breast adenocarcinoma (MCF-7) cell lines in vitro . Furthermore, 1,2,3-triazole-4-carboxamide derivatives, which can be synthesized from this aldehyde, are promising scaffolds for antimicrobial development. Research has shown that such compounds can act as potent antibacterial agents against pathogens like Staphylococcus aureus and can inhibit biofilm formation . The compound is offered with a guaranteed purity of 95% and higher, available in packaging from 1g to 25kg. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-1-phenyltriazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-10(7-14)11-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHSSIQEGMRVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of azido-benzene with ethyl acetyl-acetate. This reaction proceeds through a series of steps, including cycloaddition and subsequent functional group transformations . The reaction conditions often involve the use of solvents like ethanol and catalysts such as concentrated hydrochloric acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (from oxidation) and 5-methyl-1-phenyl-1H-1,2,3-triazole-4-methanol (from reduction) .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde serves as a versatile building block. It is utilized in the synthesis of more complex molecules and acts as a ligand in coordination chemistry. The compound's unique substitution pattern allows for distinct reactivity compared to similar compounds .

Biology

The biological activities of this compound are noteworthy:

  • Antimicrobial Activity: It has demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties: Studies indicate that it can inhibit the proliferation of cancer cells .

Table 1 summarizes the biological activities observed in various studies:

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus
AnticancerInhibits growth in breast cancer cell lines
AntiviralPotential activity against viral infections

Medicine

In medicinal chemistry, the compound is explored for drug development due to its ability to interact with multiple biological targets. It shows promise in treating conditions such as inflammation and infections. The mechanism often involves enzyme inhibition, particularly targeting carbonic anhydrase .

Case Study: Anticancer Activity
A study conducted on various derivatives of this compound revealed significant anticancer activity against several cancer cell lines. The results indicated that modifications to the triazole ring could enhance potency and selectivity .

Industry

In industrial applications, this compound is being investigated for its potential in developing new materials with specific electronic properties. Its unique chemical characteristics make it suitable for applications in organic electronics and photonic devices.

Mechanism of Action

The mechanism by which 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes, thereby inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions . The compound can also undergo excited-state proton transfer, leading to changes in its electronic properties .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Structure/Substituents Molecular Weight (g/mol) Key Properties Biological Activity/Applications References
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde Triazole core with methyl, phenyl, and aldehyde 187.20 High reactivity due to aldehyde group; used in carbohydrazide synthesis Antimicrobial activity against pathogens (e.g., E. coli, S. aureus)
5-Aryl-2H-1,2,3-triazole-4-carbaldehyde (11) Aryl groups (variable) at position 5 ~200–250* Synthesized via cycloaddition and oxidation; versatile for amidation reactions Intermediate for bioactive amides (e.g., anticancer agents)
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) Pyrazoline core with fluorophenyl and aldehyde 280.31 Confirmed crystallinity; reduced ring strain compared to triazoles Structural studies; potential anti-inflammatory applications
1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one (10) Triazole with methylphenyl and phenoxyethyl groups 335.37 Catalyst-free synthesis; enhanced lipophilicity Superior antimicrobial activity (MIC < 1 µg/mL against Gram-positive bacteria)
5-Chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Pyrazole core with chloro and dimethylphenyl 248.71 Halogen substituent increases stability and lipophilicity Investigated for agrochemical applications (e.g., fungicides)
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide Triazole with amide instead of aldehyde 202.22 Reduced reactivity but improved metabolic stability Potential CNS applications due to enhanced blood-brain barrier penetration

*Molecular weight varies with aryl substituent.

Key Trends and Insights

Impact of Substituents: Electron-withdrawing groups (e.g., fluorine in 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde) enhance electrophilicity at the aldehyde group, improving reactivity in condensation reactions . Bulky substituents (e.g., phenoxyethyl in compound 10) increase lipophilicity, enhancing antimicrobial efficacy by improving membrane penetration .

Core Heterocycle Differences :

  • Triazoles (e.g., target compound) exhibit greater hydrogen-bonding capacity due to three nitrogen atoms, improving solubility and target binding compared to pyrazoles or pyrazolines .
  • Pyrazolines (e.g., compound 1 ) have reduced ring strain, favoring crystallinity but limiting reactivity .

Synthetic Efficiency :

  • Catalyst-free reactions (e.g., synthesis of compound 10 ) offer greener and more scalable routes compared to traditional cycloadditions requiring metal catalysts .

Biological Performance :

  • Triazole derivatives consistently outperform pyrazole/pyrazoline analogues in antimicrobial assays, likely due to enhanced interactions with bacterial enzymes .

Biological Activity

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 134926-73-1) is a heterocyclic compound belonging to the triazole class, which is characterized by its five-membered ring containing three nitrogen atoms. This compound has garnered attention due to its diverse biological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The nitrogen atoms in the triazole ring play a crucial role in binding to the active sites of enzymes, leading to inhibition or activation of biochemical pathways. Notably, triazole derivatives have been shown to inhibit carbonic anhydrase II, a key enzyme in various physiological processes.

Key Biological Activities

The compound exhibits a range of biological activities:

  • Antiviral : Potential against viral infections.
  • Anticancer : Inhibits cancer cell proliferation and induces apoptosis.
  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anti-inflammatory : Reduces inflammation markers in vitro.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines:

Cell Line IC50 (μM) Mechanism
MDA-MB-231 (breast)2.43 - 7.84Induces apoptosis via caspase activation
HepG2 (liver)4.98 - 14.65Microtubule destabilization

In vitro studies indicated that the compound could cause significant morphological changes in cancer cells at concentrations as low as 1 μM and enhance caspase activity at higher concentrations .

Antimicrobial Activity

This compound has also demonstrated notable antimicrobial properties. It was tested against various bacterial strains with promising results:

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli15
Staphylococcus aureus10
Candida albicans20

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Cancer Therapy : A study focused on the effects of this compound on MDA-MB-231 breast cancer cells showed that it could effectively arrest the cell cycle at the G2/M phase and induce apoptosis through caspase pathways .
  • Antimicrobial Screening : In another study assessing its antimicrobial efficacy, the compound was found to inhibit growth in both Gram-positive and Gram-negative bacteria as well as fungi, suggesting broad-spectrum activity.

Q & A

Q. What are the established synthetic routes for 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde?

  • Methodological Answer: The compound can be synthesized via:
  • Vilsmeier-Haack Reaction: Cyclization of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with POCl₃ and DMF to introduce the aldehyde group .
  • Nucleophilic Substitution: Reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenols under basic conditions (e.g., K₂CO₃) .
  • Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by formylation at the 4-position .

Q. How is the compound characterized after synthesis?

  • Methodological Answer: Key techniques include:
  • NMR Spectroscopy: To confirm the aldehyde proton (δ 9.8–10.2 ppm) and triazole/phenyl substituents .
  • X-ray Crystallography: Resolves spatial arrangements, e.g., dihedral angles between the triazole and phenyl rings .
  • Mass Spectrometry: Validates molecular weight (187.20 g/mol) .

Q. What are the primary research applications of this compound?

  • Methodological Answer:
  • Medicinal Chemistry: Serves as a scaffold for antimicrobial, anticancer, or enzyme-inhibiting derivatives due to the triazole’s bioisosteric properties .
  • Material Science: Functionalization via aldehyde group enables coordination with metal ions for catalytic applications .

Advanced Research Questions

Q. How can synthetic protocols be optimized for higher yields or purity?

  • Methodological Answer:
  • Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve reaction kinetics in Vilsmeier-Haack reactions .
  • Purification: Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the aldehyde derivative .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer:
  • Purity Validation: Ensure >95% purity via HPLC to eliminate confounding effects from impurities .
  • Structural Analogs: Test derivatives (e.g., 5-trifluoromethyl or 4-fluorophenyl variants) to isolate substituent-specific activity .
  • Dose-Response Studies: Establish EC₅₀ values to compare potency across studies .

Q. How to design derivatives for improved biological activity?

  • Methodological Answer:
  • Substituent Effects:
Substituent (Position)Observed Activity TrendReference
Methyl (5-position)Enhanced lipophilicity
Fluoro (Phenyl ring)Increased metabolic stability
  • Hybrid Molecules: Conjugate with thiadiazole or pyrazole moieties to target multiple pathways .

Q. What computational methods elucidate its interaction with biological targets?

  • Methodological Answer:
  • Molecular Docking: Simulate binding to cytochrome P450 enzymes or kinases using AutoDock Vina .
  • DFT Calculations: Predict electron distribution at the aldehyde group to guide derivatization .

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